5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)12-16-13(19-17-12)8-5-6-11(18)15-7-8/h1-7H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRRSCDDIYVNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC(=O)C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as triethylamine.
Cyclization: The intermediate product is then cyclized to form the oxadiazole ring.
Coupling with Pyridinone: The oxadiazole derivative is then coupled with a pyridinone derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Oxadiazole Ring
The 2-fluorophenyl substituent in the target compound distinguishes it from analogues with different aryl or heteroaryl groups. Key comparisons include:
a) Electron-Withdrawing vs. Electron-Donating Groups
- 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (): The 4-methylphenyl group is electron-donating, which may increase lipophilicity and alter binding affinity in hydrophobic pockets.
b) Heteroaromatic Substitutions
- 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (): The pyrazine substituent introduces nitrogen atoms, enabling additional hydrogen bonding and π-stacking interactions, which could enhance target engagement in enzymatic pockets.
- 5-(3,5-Difluorophenyl)pyridin-2(1H)-one (): The dual fluorine atoms increase electronegativity and may improve membrane permeability compared to mono-fluorinated analogues.
c) Dual Oxadiazole Systems
Modifications on the Pyridin-2(1H)-one Core
- 3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (): The biphenyl and anilino substituents extend conjugation, altering electronic properties and fluorescence characteristics, which is relevant for imaging applications.
Pharmacological and Physicochemical Properties
- Lipophilicity and Solubility : Fluorinated derivatives (e.g., 2-fluorophenyl, 3,5-difluorophenyl) generally exhibit higher logP values compared to methoxy- or methyl-substituted analogues, impacting blood-brain barrier penetration .
- Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethoxy, fluorine) reduce oxidative metabolism, as seen in and .
Data Tables
Table 1: Structural and Electronic Comparison of Selected Analogues
| Compound Name | Oxadiazole Substituent | Pyridinone Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one | 2-Fluorophenyl | None | 271.24 | Moderate logP, High stability |
| 5-[3-(4-Trifluoromethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one | 4-Trifluoromethoxyphenyl | None | 337.25 | High metabolic stability |
| 5-(3,5-Difluorophenyl)pyridin-2(1H)-one | N/A | 3,5-Difluorophenyl | 207.18 | Enhanced permeability |
| 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one | Pyrazin-2-yl | None | 243.21 | Hydrogen-bonding capability |
Research Findings
- Oxadiazole-containing pyridinones are frequently explored for antiviral and anti-inflammatory applications, with substituent choice critically influencing activity ().
- Fluorine substitution at the 2-position of the phenyl ring (as in the target compound) balances lipophilicity and electronic effects, making it a preferred moiety in CNS-targeted drug design .
- Dual oxadiazole systems () show promise in multi-target therapies but require optimization to mitigate off-target effects.
Biological Activity
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological properties of this compound, focusing on its anticancer, antibacterial, and antifungal activities, along with relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H8FN3O2
- Molecular Weight : 241.21 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized into several key areas:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | |
| Tamoxifen | MCF-7 | 10.38 | |
| 1,2,4-Oxadiazole Derivatives | A549 | 0.12 - 2.78 |
In vitro studies demonstrated that this compound increased p53 expression and induced apoptosis in MCF-7 cells through the activation of caspase pathways. Molecular docking studies also suggest strong interactions between the compound and estrogen receptors, similar to those observed with Tamoxifen.
2. Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have been extensively studied. The compound has shown activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | |
| Escherichia coli | Complete death within 8 hours |
These findings indicate that the presence of halogen substituents significantly enhances the antibacterial efficacy of oxadiazole compounds.
3. Antifungal Activity
Research on antifungal activity is less extensive but indicates potential efficacy against fungal pathogens. The structure-activity relationship suggests that modifications to the oxadiazole ring can influence antifungal potency.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study involving the treatment of MCF-7 breast cancer cells with this compound reported a significant reduction in cell viability at concentrations as low as 15.63 µM. Western blot analysis confirmed increased levels of apoptotic markers such as cleaved caspase-3 and p53, indicating a mechanism involving programmed cell death.
Case Study 2: Antibacterial Activity Assessment
In another investigation, the antibacterial activity was tested against common pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values indicating strong inhibition of bacterial growth and complete bactericidal activity within eight hours of exposure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, and how can reaction conditions be optimized?
- Methodology : The compound’s 1,2,4-oxadiazole core is typically synthesized via cyclization of amidoxime precursors with carboxylic acid derivatives under reflux conditions (e.g., using DCC/DMAP in THF). The pyridin-2(1H)-one moiety can be introduced via nucleophilic substitution or Pd-catalyzed coupling. Optimize yields by controlling stoichiometry (1:1.2 ratio of amidoxime to acylating agent), temperature (80–100°C), and solvent polarity .
- Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm intermediates via LC-MS.
Q. How can spectroscopic techniques (NMR, FTIR, MS) resolve structural ambiguities in this compound?
- Methodology :
- 1H NMR : The pyridin-2(1H)-one proton appears as a singlet at δ 6.8–7.2 ppm. Fluorophenyl protons split into multiplets (δ 7.3–7.6 ppm) due to ortho-fluorine coupling .
- FTIR : Confirm oxadiazole formation via C=N stretching at 1600–1650 cm⁻¹ and pyridinone C=O at 1680–1700 cm⁻¹ .
- HRMS : Exact mass should match the molecular formula (C₁₃H₈FN₃O₂, [M+H]+ calc. 274.0622) .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodology : Use silica gel chromatography (gradient elution: 20–50% ethyl acetate in hexane) followed by recrystallization in ethanol/water (7:3). Purity >95% is achievable with a melting point of 210–215°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodology : Perform molecular docking (AutoDock Vina) using the oxadiazole and pyridinone moieties as pharmacophores. Optimize the ligand-protein complex with MM-GBSA free-energy calculations. Validate predictions with in vitro kinase assays (IC₅₀ determination) .
- Data Analysis : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values (nM range) to assess correlation .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. neuroprotection)?
- Methodology :
- In vitro assays : Test cytotoxicity (MTT assay on HEK293 cells) and neuroprotection (H₂O₂-induced oxidative stress model in SH-SY5Y cells) under identical conditions (e.g., 24h exposure, 10–100 µM dose).
- Mechanistic studies : Use ROS detection (DCFH-DA probe) and caspase-3 activity assays to differentiate apoptotic pathways .
Q. How does the compound’s environmental fate impact ecotoxicology studies?
- Methodology : Assess biodegradation (OECD 301F) and photolysis (UV-Vis irradiation in aqueous media). Quantify metabolites via HPLC-MS/MS. Use Daphnia magna (48h LC₅₀) and algal growth inhibition tests (OECD 201) for ecotoxicity profiling .
- Key parameters : Hydrolysis half-life (t₁/₂ > 30 days in pH 7.4) and log Kow (~2.5) predict moderate bioaccumulation .
Key Challenges and Recommendations
- Stereochemical instability : The pyridin-2(1H)-one tautomerism may lead to batch variability. Stabilize via salt formation (e.g., HCl salt) .
- Biological assay variability : Standardize cell culture conditions (e.g., serum-free media, 5% CO₂) to minimize noise .
For further details on crystallographic data (e.g., CCDC entries), refer to structural reports in Acta Crystallographica .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
